molecular formula C18H11ClN2O5 B2799171 (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate CAS No. 1209059-47-1

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate

Cat. No. B2799171
CAS RN: 1209059-47-1
M. Wt: 370.75
InChI Key: DPFOTUVPJCVPDH-UHFFFAOYSA-N
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Description

The compound contains two isoxazole rings, which are five-membered heterocycles containing an oxygen atom and a nitrogen atom. Isoxazole rings are found in some natural products and drugs due to their diverse biological activities . The presence of a chlorophenyl group and a furanyl group could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

A novel synthesis of substituted isoxazoles, including compounds related to (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 5-(furan-2-yl)isoxazole-3-carboxylate, through 1,3-dipolar cycloaddition reaction was reported. These synthesized isoxazoles were screened for their in vitro antioxidant and antimicrobial activities. Specifically, a compound within this series exhibited excellent radical scavenging and antimicrobial susceptibilities, highlighting the potential of these molecules in pharmacological contexts for addressing oxidative stress and infections (Lokeshwari & Kumar, 2017).

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives containing the (5-(4-Chlorophenyl)isoxazol-3-yl)methyl moiety showed significant inhibition of tumor growth and tumor-induced angiogenesis in a mouse model. This study underscores the therapeutic potential of these derivatives in cancer treatment, particularly in targeting tumor angiogenesis and cell proliferation, offering a novel approach for anticancer therapy (Chandrappa et al., 2010).

Larvicidal Activity

The synthesis and evaluation of 3,5-disubstituted isoxazoles against Aedes aegypti larvae demonstrated that modifications in the C-5 side-chain enhance larvicidal activity. This research indicates that these compounds, including those related to the specified chemical structure, could be effective in controlling mosquito populations, thus contributing to the prevention of mosquito-borne diseases (Silva-Alves et al., 2013).

Synthesis and Molecular Structure

The synthesis of isoxazoles and their molecular structures have been explored in various studies, revealing insights into their conformation and stabilization mechanisms. For instance, the crystal structure of a closely related compound showed intermolecular interactions that are critical for its stability, contributing to the understanding of its chemical properties and potential applications in material science and drug design (Nizammohideen et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Isoxazole rings are found in many drugs and have diverse biological activities .

properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O5/c19-12-5-3-11(4-6-12)16-8-13(20-25-16)10-24-18(22)14-9-17(26-21-14)15-2-1-7-23-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFOTUVPJCVPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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